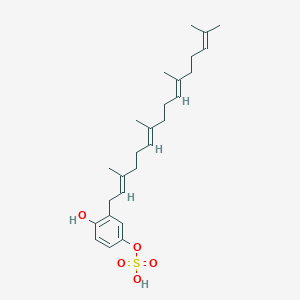
Fascioquinol E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fascioquinol E, also known as this compound, is a useful research compound. Its molecular formula is C26H38O5S and its molecular weight is 462.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Fascioquinol E has shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria.
- Gram-positive Bacteria : The compound demonstrates significant antibacterial activity against Streptococcus pneumoniae, with a minimum inhibitory concentration (MIC) of 3 µM. It was found to be non-cytotoxic to human cell lines at concentrations above 30 µM .
- Gram-negative Bacteria : Its effectiveness extends to Klebsiella pneumoniae, where it similarly reduces capsule synthesis through the inhibition of homologous phosphatases .
Case Studies and Research Findings
Several studies have documented the effects of this compound on bacterial virulence and its potential therapeutic applications:
Future Implications
The ability of this compound to inhibit PTPs presents an innovative approach to combat bacterial infections by targeting virulence factors rather than essential growth processes. This strategy could lead to the development of new classes of antibacterial agents that are less likely to induce resistance compared to traditional antibiotics.
Propriétés
Formule moléculaire |
C26H38O5S |
|---|---|
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
[4-hydroxy-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C26H38O5S/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-14-23(5)15-16-24-19-25(17-18-26(24)27)31-32(28,29)30/h9,11,13,15,17-19,27H,6-8,10,12,14,16H2,1-5H3,(H,28,29,30)/b21-11+,22-13+,23-15+ |
Clé InChI |
FUIUAWDGDISUMT-FPFQZNTGSA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)OS(=O)(=O)O)O)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)OS(=O)(=O)O)O)C)C)C)C |
Synonymes |
fascioquinol E |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















